Compound Description: Naftopidil (NAF) is a medication primarily used to treat benign prostatic hyperplasia due to its α1-adrenoceptor antagonist properties. [] It exhibits antihypertensive effects and has shown potential in suppressing prostate growth by influencing cell proliferation. [] The primary metabolic pathway of NAF involves hydroxylation of the phenyl or naphthyl moiety and demethylation. []
Relevance: This compound and 1-(2-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine belong to the arylpiperazine class, specifically sharing the 1-(2-methoxyphenyl)piperazine moiety. [] The difference lies in the alkyl chain substituent on the piperazine nitrogen. While the target compound has a 3-methylcyclopentyl group, this analog features a propyl chain terminated by a benzotriazole ring. This structural similarity indicates a potential for comparable binding affinity towards serotonin receptors, particularly the 5-HT1A subtype.
Compound Description: This compound serves as a lead compound in the development of S100A2-p53 protein-protein interaction inhibitors, particularly for potential pancreatic cancer treatment. [] Structure-activity relationship (SAR) studies based on this compound identified modifications that influence its cytotoxic activity against various pancreatic cancer cell lines. []
Relevance: Both this lead compound and 1-(2-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine share the common structural motif of an arylpiperazine, specifically incorporating a methoxyphenyl ring linked to the piperazine nitrogen. [] While the target compound has a cyclopentyl group directly attached to the piperazine, this lead compound incorporates a propyl chain further substituted with a triazole ring and a sulfonamide linker. This shared motif suggests a potential for overlapping binding sites or interactions with specific targets, although their overall pharmacological profiles might differ due to the distinct substituents.
Compound Description: This compound shows significant affinity for dopamine D2 receptors (D2DAR) with a Ki value of 54 nM. [] Docking analysis and molecular dynamics simulations revealed its potential binding mode, suggesting a crucial role for a salt bridge between the piperidine moiety and Asp114 of D2DAR. []
Compound Description: This compound exhibits potent and selective binding to 5-HT1A receptors (Ki = 0.028 nM), demonstrating significant selectivity over D2 and α1 receptors. [] It acts as a full or partial agonist in stimulating 5-HT1A receptor-mediated G-protein activation. [] Additionally, trans-8a has shown in vivo activity by inducing fore-paw treading in rats, though less potently than the reference compound 8-OH-DPAT. []
Relevance: This compound, similar to 1-(2-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine, features an arylpiperazine structure, with the aryl group being 2-pyridinyl in this case. [] Notably, both compounds incorporate a cyclohexyl ring in their structure. While the target compound has a methylcyclopentyl group directly linked to the piperazine, trans-8a features a trans-4-(3-methoxyphenyl)cyclohexyl substituent. This difference in the cycloalkyl substitution pattern, particularly the trans configuration in trans-8a, highlights the importance of conformational constraints for potent and selective 5-HT1A receptor binding.
NAN-190
Compound Description: NAN-190 is a well-established postsynaptic 5HT1A receptor antagonist. []
Relevance: While structurally distinct from 1-(2-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine, NAN-190 is mentioned as a reference compound in a study investigating rigid analogs of arylpiperazines as serotonin 5HT1A receptor ligands. [] This study aimed to understand how conformational restrictions, like introducing a cyclohexane ring, influence the activity of these ligands, suggesting that the target compound might also be explored in this context. []
Compound Description: This compound was synthesized, radiolabeled with 99mTc-tricarbonyl, and evaluated as a potential 5HT1A receptor imaging agent. [] It exhibits favorable in vitro and in vivo stability, lipophilicity, and biodistribution profiles, indicating its potential for clinical applications. []
Compound Description: IP-66 is characterized as a strong postsynaptic antagonist with minimal presynaptic effects on α1-adrenoceptors. [] Compared to Prazosin, a known α1-receptor antagonist, IP-66 exhibits faster and more stable binding to α1-adrenoceptors. []
Relevance: Similar to 1-(2-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine, IP-66 contains the 1-(2-methoxyphenyl)piperazine structural motif. [] This shared element suggests that both compounds might interact with similar targets, particularly those involving α1-adrenoceptors, although their binding affinities and pharmacological profiles might differ due to variations in the substituents on the piperazine nitrogen.
10. p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethylpiperazine])* Compound Description: p-MPPI competitively antagonizes 5-HT1A receptor activation, exhibiting antagonist effects on both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors. [] It does not display partial agonist activity in the tested models. []* Relevance: p-MPPI shares the 1-(2-methoxyphenyl)piperazine structural motif with 1-(2-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine. [] The shared motif suggests that p-MPPI and the target compound might share similar binding sites or interactions with 5-HT1A receptors.
11. N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (Compound 8)* Compound Description: This compound exhibits high selectivity towards the 5-HT1A receptor, showing a binding constant of 1.2 nM. []* Relevance: Compound 8, like 1-(2-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine, incorporates a 1-(2-methoxyphenyl)piperazine moiety in its structure. [] The shared motif suggests both compounds might exhibit similar binding affinities towards the 5-HT1A receptor, albeit with potential differences due to the variations in their substituents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.